Apoptolidin C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

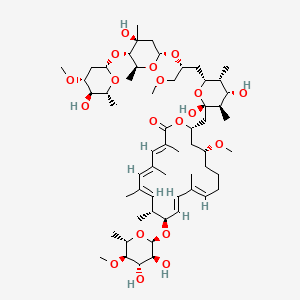

Apoptolidin C is a natural product found in Nocardiopsis with data available.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Apoptolidin C serves as a model compound in the study of polyketide biosynthesis . Its unique structural features make it an excellent candidate for developing synthetic analogs with enhanced properties. Researchers utilize this compound to explore the mechanisms of biosynthesis in related compounds, potentially leading to novel therapeutic agents.

Biological Applications

In biological research, this compound is instrumental in investigating apoptosis pathways and the role of mitochondrial F1FO ATPase in cell death. Its ability to induce apoptosis selectively in transformed cells positions it as a valuable tool for studying cancer biology.

Anti-Cancer Properties

This compound has shown promise as an anti-cancer agent due to its selective cytotoxicity towards transformed cells. It is particularly noteworthy for its low toxicity to normal cells, making it a potential candidate for targeted cancer therapies.

- Colorectal Cancer Study : In research focusing on colorectal cancer, this compound significantly inhibited cell proliferation and migration by modulating epithelial-mesenchymal transition markers. The compound upregulated E-cadherin while downregulating N-cadherin and vimentin, indicating its potential as a therapeutic agent for colorectal cancer metastasis .

- Leukemia Model : Studies involving acute myeloid leukemia demonstrated that this compound could suppress leukemia progression in vivo with minimal toxicity. Its mechanism was linked to the inhibition of ATP synthase, confirming its role as an effective treatment option for oxidative phosphorylation-dependent cancers .

- Metabolic Shift in Tumor Cells : Treatment with this compound caused a metabolic shift characterized by increased phosphorylation of AMP-activated protein kinase (AMPK), leading to autophagy in sensitive glioblastoma cell lines .

Growth Inhibition Activity

In human colorectal cancer cell lines (RKO and HCT116), this compound exhibited significant growth inhibition, with an effective concentration (EC50) indicating greater sensitivity compared to normal epithelial cells .

Induction of Cell Cycle Arrest

Research has shown that this compound induces G0/G1 cell cycle arrest in colorectal cancer cells through downregulation of cyclins and cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle .

Regulation of Apoptosis

This compound has been linked to the regulation of apoptosis in cancer cells, enhancing the understanding of its mechanism through which it induces programmed cell death .

Eigenschaften

Molekularformel |

C58H96O19 |

|---|---|

Molekulargewicht |

1097.4 g/mol |

IUPAC-Name |

(3E,5E,7E,9R,10R,11E,13E,18R,20S)-20-[[(2S,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-[(2R,4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]methyl]-10-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one |

InChI |

InChI=1S/C58H96O19/c1-31-18-16-17-19-41(67-13)25-42(74-55(63)35(5)24-33(3)22-32(2)23-34(4)44(21-20-31)75-56-52(62)51(61)53(69-15)39(9)72-56)28-58(65)37(7)49(59)36(6)45(77-58)26-43(30-66-12)73-48-29-57(11,64)54(40(10)71-48)76-47-27-46(68-14)50(60)38(8)70-47/h18,20-24,34,36-54,56,59-62,64-65H,16-17,19,25-30H2,1-15H3/b21-20+,31-18+,32-23+,33-22+,35-24+/t34-,36+,37-,38-,39+,40+,41-,42+,43-,44-,45-,46-,47+,48+,49+,50-,51+,52+,53+,54+,56+,57+,58+/m1/s1 |

InChI-Schlüssel |

UMPAUSPAGVKVQN-DDCUUZBRSA-N |

Isomerische SMILES |

C[C@@H]1/C=C(/C=C(/C=C(/C(=O)O[C@@H](C[C@@H](CCC/C=C(/C=C/[C@H]1O[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C)OC)O)O)\C)OC)C[C@]3([C@@H]([C@H]([C@H]([C@H](O3)C[C@H](COC)O[C@H]4C[C@]([C@H]([C@@H](O4)C)O[C@H]5C[C@H]([C@@H]([C@H](O5)C)O)OC)(C)O)C)O)C)O)\C)\C)\C |

Kanonische SMILES |

CC1C=C(C=C(C=C(C(=O)OC(CC(CCCC=C(C=CC1OC2C(C(C(C(O2)C)OC)O)O)C)OC)CC3(C(C(C(C(O3)CC(COC)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)OC)(C)O)C)O)C)O)C)C)C |

Synonyme |

apoptolidin C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.